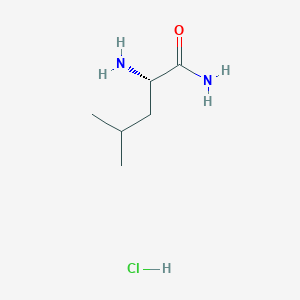

L-Leucinamide hydrochloride

概要

説明

L-ロイシンアミド (塩酸塩) は、必須アミノ酸ロイシンの誘導体です。ペプチド合成で広く使用されており、分子式は C6H15ClN2O です。 この化合物は、タンパク質合成を促進する役割で知られており、さまざまな科学分野で応用されています .

準備方法

合成経路と反応条件

L-ロイシンアミド (塩酸塩) は、ロイシンとアンモニアの反応により合成できます。その後、塩酸を加えて塩酸塩を生成します。 この反応は、通常、メタノールを溶媒とし、水酸化カリウムを使用して溶液を中和して行われます .

工業的生産方法

L-ロイシンアミド (塩酸塩) の工業的生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスでは、高純度試薬と制御された反応条件を用いることで、最終製品の一貫性と品質を確保します .

化学反応の分析

反応の種類

L-ロイシンアミド (塩酸塩) は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応する酸化物を生成するために酸化される可能性があります。

還元: 還元反応により、元の塩基形に変換できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、メタノールや水などのさまざまな溶媒などがあります .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、置換反応は通常、修飾されたペプチドをもたらします .

科学研究の応用

L-ロイシンアミド (塩酸塩) は、科学研究において幅広い用途を持っています。

化学: ペプチド合成に使用され、さまざまな化学反応の試薬としても使用されます。

生物学: タンパク質合成と細胞シグナル伝達経路において役割を果たします。

科学的研究の応用

Pharmacological Applications

Anti-Inflammatory Properties

L-Leucinamide hydrochloride has been studied for its anti-inflammatory effects. Research indicates that it can attenuate inflammatory responses in experimental models without causing gastric ulcers, a common side effect associated with other anti-inflammatory drugs like phenylbutazone. In a study involving rats, chronic administration of this compound significantly reduced both the volume of exudate and the weight of granulation tissue in granuloma pouch models induced by croton oil and air injections . This suggests its potential as a therapeutic agent in managing inflammatory conditions.

Mechanism of Action

While the precise mechanism of action remains unclear, it is hypothesized that this compound may influence pathways independent of the pituitary-adrenal system, as evidenced by unchanged adrenal weights during treatment . Further research is required to elucidate the molecular mechanisms involved.

Biochemical Applications

Enzyme Substrate for Aminopeptidases

this compound serves as a specific substrate for leucine aminopeptidases. Studies have highlighted its role in distinguishing between various dipeptidases and aminopeptidases, which are crucial for understanding protein metabolism and enzymatic activity in biological systems . This application is particularly relevant in biochemical assays aimed at characterizing enzyme specificity and activity.

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

this compound is utilized in HPLC methods to analyze non-antimicrobial veterinary drug residues in food products. A method developed for its detection reported a limit of quantification (LOQ) at 50 μg/l with a coefficient of variation (cov) of ≤10% . This demonstrates its utility in ensuring food safety and compliance with regulatory standards.

Synthesis and Chemical Research

Ligand Development

In synthetic chemistry, this compound has been employed to develop new ligands with enhanced binding properties. Research focusing on ligand functional group cooperativity has shown that modifications to L-leucinamide can lead to improved binding affinities in protein-ligand interactions . This area of research is significant for drug design and development, particularly in creating more effective therapeutic agents.

Table 1: Summary of Pharmacological Studies on this compound

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Rat model (inflammation) | Reduced exudate volume; no gastric ulcers | |

| Enzyme assays | Specific substrate for leucine aminopeptidase | |

| HPLC analysis | LOQ: 50 μg/l; cov ≤10% |

作用機序

L-ロイシンアミド (塩酸塩) は、タンパク質合成を刺激する栄養シグナルとして作用することにより、その効果を発揮します。 これは、細胞の成長と代謝の調節に不可欠な、ラパマイシン標的タンパク質 (mTOR) 経路などの分子標的と相互作用します . さらに、炎症反応を抑制することにより、抗炎症作用を示すことが示されています .

類似の化合物との比較

類似の化合物

- L-アラニンアミド塩酸塩

- L-バリンアミド塩酸塩

- L-フェニルアラニンエチルエステル塩酸塩

- L-プロリンβ-ナフチルアミド塩酸塩

独自性

類似化合物との比較

Similar Compounds

- L-Alaninamide hydrochloride

- L-Valinamide hydrochloride

- L-Phenylalanine ethyl ester hydrochloride

- L-Proline β-naphthylamide hydrochloride

Uniqueness

Its molecular structure and interaction with the mTOR pathway distinguish it from other similar compounds .

生物活性

L-Leucinamide hydrochloride is an amino acid derivative that has garnered attention for its biological activity, particularly its anti-inflammatory properties. This article delves into the detailed research findings, mechanisms of action, and relevant case studies concerning this compound.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅ClN₂O |

| Molecular Weight | 166.65 g/mol |

| CAS Number | 10466-61-2 |

| Melting Point | ~240°C (decomposition) |

| Optical Rotation | +9.5° (c=2 in Water) |

This compound is recognized for its stability and solubility in water, making it suitable for various biological applications.

This compound exhibits anti-inflammatory effects that are comparable to those of phenylbutazone, a well-known non-steroidal anti-inflammatory drug (NSAID). Research indicates that this compound can significantly reduce inflammation in experimental models. For instance, in a study involving rats, the administration of this compound led to a notable decrease in the volume of exudate and the weight of granulation tissue in granuloma pouch models induced by croton oil and air injections .

Interestingly, unlike phenylbutazone, this compound does not induce gastric ulcers at effective doses, suggesting a potentially safer profile for long-term use . The precise mechanism through which L-Leucinamide exerts its anti-inflammatory effects remains to be fully elucidated; however, it appears that the pituitary-adrenal system is not involved in its action, as evidenced by unchanged adrenal weights following treatment .

Inflammation Studies

A pivotal study published in The Journal of Biochemistry explored the effects of this compound on inflammation. The results demonstrated that chronic administration significantly mitigated inflammatory responses without the adverse effects typically associated with NSAIDs. The study highlighted the potential for L-Leucinamide as a therapeutic agent in managing inflammatory conditions .

Structural Studies

Solid-state nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray diffraction studies have been conducted to understand the structural characteristics of crystalline L-Leucinamide. These studies provide insights into its molecular interactions and stability under various conditions .

Case Studies

- Anti-inflammatory Efficacy : In a controlled trial involving Wistar rats, researchers administered this compound to assess its impact on induced inflammation. The findings indicated a significant reduction in both acute and chronic inflammatory markers compared to control groups receiving no treatment or an alternative NSAID .

- Safety Profile : A comparative analysis involving various NSAIDs revealed that this compound did not produce gastrointestinal side effects commonly associated with other anti-inflammatory drugs, thus positioning it as a favorable option for patients at risk of ulceration .

特性

IUPAC Name |

(2S)-2-amino-4-methylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPSRRBIXFUMOU-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10466-61-2 | |

| Record name | Leucinamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10466-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-amino-4-methylvaleramide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the anti-inflammatory effects of L-Leucinamide Hydrochloride?

A1: Research indicates that this compound possesses anti-inflammatory properties comparable to phenylbutazone. [] In rodent models, it effectively reduced inflammation induced by various agents like formaldehyde and nystatin. [] Notably, it significantly decreased exudate volume and granulation tissue weight in a granuloma pouch model. [] This suggests a potential for this compound as an anti-inflammatory agent, though further research is needed to elucidate its mechanism of action and evaluate its efficacy in humans.

Q2: Can microorganisms utilize this compound as a source of leucine?

A3: Studies using microorganisms like Streptococcus faecalis, S. zymogenes, and Lactobacillus arabinosus demonstrated that they can utilize leucine from this compound. [] This utilization is possible due to the activity of exopeptidases present in these microorganisms, which break down peptides and release leucine. [] This finding suggests the potential role of microbial enzymes in influencing the bioavailability and metabolism of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。